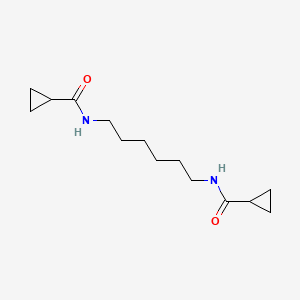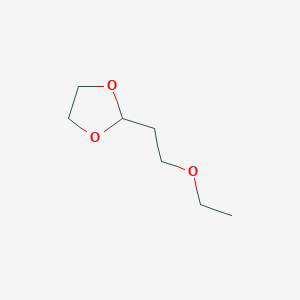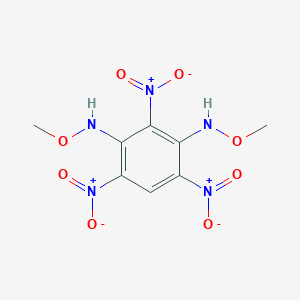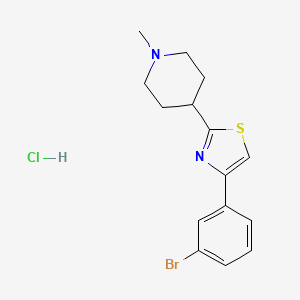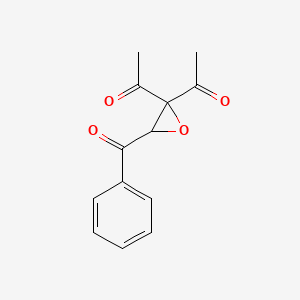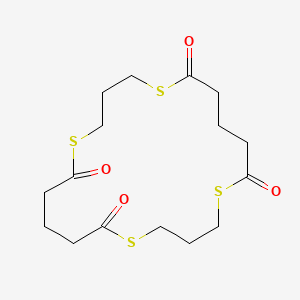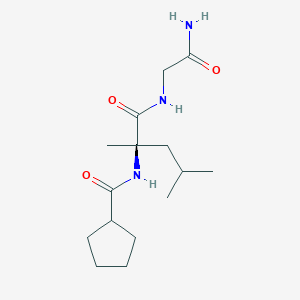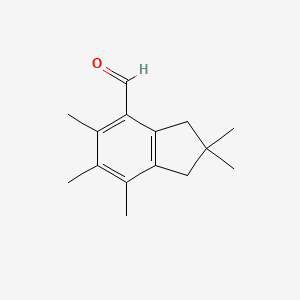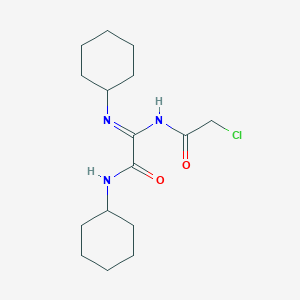
(2Z)-2-(2-Chloroacetamido)-N-cyclohexyl-2-(cyclohexylimino)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-2-(2-Chloroacetamido)-N-cyclohexyl-2-(cyclohexylimino)acetamide is a synthetic organic compound characterized by its unique structure, which includes a chloroacetamido group and cyclohexyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(2-Chloroacetamido)-N-cyclohexyl-2-(cyclohexylimino)acetamide typically involves the following steps:
Formation of Chloroacetamido Intermediate: The initial step involves the reaction of chloroacetyl chloride with an amine to form the chloroacetamido intermediate. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed.
Cyclohexylation: The chloroacetamido intermediate is then reacted with cyclohexylamine to introduce the cyclohexyl groups. This step may require a catalyst and is typically performed under controlled temperature conditions to ensure the desired product formation.
Cyclization: The final step involves the cyclization of the intermediate to form the iminoacetamide structure. This step may involve heating and the use of a solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for efficiency and yield, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z)-2-(2-Chloroacetamido)-N-cyclohexyl-2-(cyclohexylimino)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The imino group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of oxo derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like water or dimethyl sulfoxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents such as tetrahydrofuran or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted acetamides.
Reduction: Formation of amines.
Oxidation: Formation of oxo derivatives.
Wissenschaftliche Forschungsanwendungen
(2Z)-2-(2-Chloroacetamido)-N-cyclohexyl-2-(cyclohexylimino)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2Z)-2-(2-Chloroacetamido)-N-cyclohexyl-2-(cyclohexylimino)acetamide involves its interaction with specific molecular targets. The chloroacetamido group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The cyclohexyl groups may enhance the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2Z)-2-(2-Bromoacetamido)-N-cyclohexyl-2-(cyclohexylimino)acetamide: Similar structure with a bromoacetamido group instead of chloroacetamido.
(2Z)-2-(2-Iodoacetamido)-N-cyclohexyl-2-(cyclohexylimino)acetamide: Similar structure with an iodoacetamido group instead of chloroacetamido.
(2Z)-2-(2-Fluoroacetamido)-N-cyclohexyl-2-(cyclohexylimino)acetamide: Similar structure with a fluoroacetamido group instead of chloroacetamido.
Uniqueness
(2Z)-2-(2-Chloroacetamido)-N-cyclohexyl-2-(cyclohexylimino)acetamide is unique due to the presence of the chloroacetamido group, which imparts specific chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
88313-22-8 |
|---|---|
Molekularformel |
C16H26ClN3O2 |
Molekulargewicht |
327.8 g/mol |
IUPAC-Name |
2-[(2-chloroacetyl)amino]-N-cyclohexyl-2-cyclohexyliminoacetamide |
InChI |
InChI=1S/C16H26ClN3O2/c17-11-14(21)20-15(18-12-7-3-1-4-8-12)16(22)19-13-9-5-2-6-10-13/h12-13H,1-11H2,(H,19,22)(H,18,20,21) |
InChI-Schlüssel |
MVENYMZRAPKWQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC(=O)C(=NC2CCCCC2)NC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Propoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14383325.png)

